molecular formula C8H7ClO2 B2646927 (3-Hydroxyphenyl)acetyl chloride CAS No. 1218927-66-2

(3-Hydroxyphenyl)acetyl chloride

Cat. No.: B2646927
CAS No.: 1218927-66-2
M. Wt: 170.59
InChI Key: RUOVQLGZWUKEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxyphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClO2 It is a derivative of phenol, where the hydroxyl group is positioned at the third carbon of the benzene ring, and an acetyl chloride group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Hydroxyphenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of (3-hydroxyphenyl)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows: [ \text{(3-Hydroxyphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyphenyl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (3-hydroxyphenyl)acetic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products:

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

Scientific Research Applications

(3-Hydroxyphenyl)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules.

Comparison with Similar Compounds

    (4-Hydroxyphenyl)acetyl chloride: Similar structure but with the hydroxyl group at the fourth position.

    (2-Hydroxyphenyl)acetyl chloride: Hydroxyl group at the second position.

    Phenylacetyl chloride: Lacks the hydroxyl group.

Uniqueness: (3-Hydroxyphenyl)acetyl chloride is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical properties and applications compared to its analogs.

Properties

IUPAC Name

2-(3-hydroxyphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOVQLGZWUKEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.